
N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taltirelin is a synthetic analog of thyrotropin-releasing hormone, which mimics the physiological actions of thyrotropin-releasing hormone but with a much longer half-life and duration of effects. It is primarily researched for its potential therapeutic effects in neurodegenerative disorders such as spinocerebellar ataxia and spinal muscular atrophy .
Méthodes De Préparation
The synthesis of Taltirelin involves several steps:
Preparation of 3-methyl-L-4,5-dihydroorotic acid: This is achieved by reacting Boc-Asp-OBz1 with methylamine to obtain Boc-Asp(Me)-OBz1.
Coupling with L-histidyl-L-prolinamide: The 3-methyl-L-4,5-dihydroorotic acid is then coupled with L-histidyl-L-prolinamide under specific reaction conditions to form Taltirelin.
Analyse Des Réactions Chimiques
Taltirelin undergoes various chemical reactions, including:
Oxidation: Taltirelin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Taltirelin can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
Taltirelin has a wide range of scientific research applications:
Neuroprotection: It has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson’s disease and spinocerebellar ataxia
Motor Function Improvement: Taltirelin improves motor function in animal models of Parkinson’s disease without inducing dyskinesia.
Analgesic Effects: It has been found to exert modality-specific antinociceptive effects via distinct descending monoaminergic systems.
Central Nervous System Stimulation: Taltirelin has potent central nervous system stimulant activity, which is significantly higher than that of thyrotropin-releasing hormone.
Mécanisme D'action
Taltirelin exerts its effects by binding to thyrotropin-releasing hormone receptors, which are widely distributed in the central nervous system. This binding activates various neurotransmitter systems, including acetylcholine, dopamine, noradrenaline, and serotonin. The compound improves ataxia in spinocerebellar degeneration by modulating these neurotransmitter systems . Additionally, Taltirelin promotes dopamine release in the cortex and striatum, which is beneficial in conditions like Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Taltirelin is unique compared to other thyrotropin-releasing hormone analogs due to its longer duration of action and higher potency in stimulating central nervous system activity. Similar compounds include:
Thyrotropin-releasing hormone: The natural hormone with a much shorter half-life and duration of effects compared to Taltirelin.
Taltirelin’s unique properties make it a promising candidate for the treatment of various neurodegenerative disorders and other conditions requiring central nervous system stimulation.
Propriétés
IUPAC Name |
N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZAIAZUDWIVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861169 |
Source


|
| Record name | N-(1-Methyl-2,6-dioxo-1,3-diazinane-4-carbonyl)histidylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
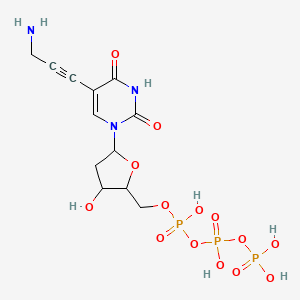
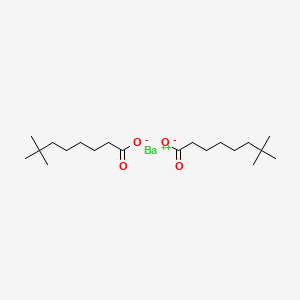

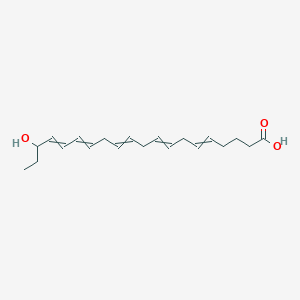

![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)
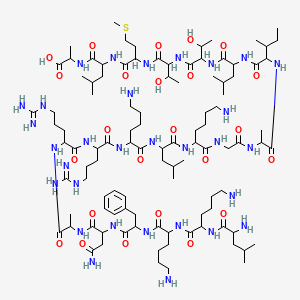
![13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel](/img/structure/B13394401.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13394404.png)
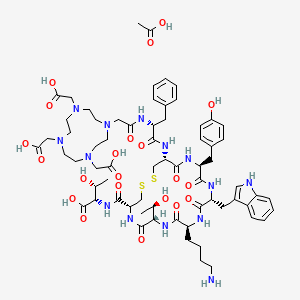
![N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide](/img/structure/B13394410.png)
![(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.0^{2,7.0^{12,16]hexadeca-2,6-diene-4,11-dione](/img/structure/B13394414.png)
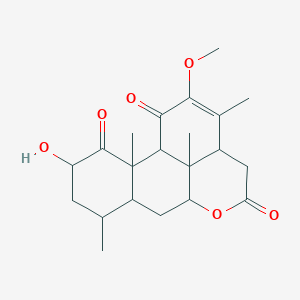
![N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide](/img/structure/B13394433.png)
